4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl
CAS No.: 827340-44-3
Cat. No.: VC16810709
Molecular Formula: C14H10Br2N2O4
Molecular Weight: 430.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827340-44-3 |
|---|---|
| Molecular Formula | C14H10Br2N2O4 |
| Molecular Weight | 430.05 g/mol |
| IUPAC Name | 1-(bromomethyl)-4-[4-(bromomethyl)-3-nitrophenyl]-2-nitrobenzene |
| Standard InChI | InChI=1S/C14H10Br2N2O4/c15-7-11-3-1-9(5-13(11)17(19)20)10-2-4-12(8-16)14(6-10)18(21)22/h1-6H,7-8H2 |
| Standard InChI Key | MNLHBURHKIZYGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)CBr)[N+](=O)[O-])[N+](=O)[O-])CBr |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl features a biphenyl core substituted with bromomethyl (-CHBr) groups at the 4 and 4' positions and nitro (-NO) groups at the 3 and 3' positions. This arrangement creates a planar, electron-deficient system due to the nitro groups' strong electron-withdrawing effects, which polarize the aromatic rings and enhance electrophilic reactivity.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.05 g/mol |
| IUPAC Name | 1-(Bromomethyl)-4-[4-(bromomethyl)-3-nitrophenyl]-2-nitrobenzene |
| InChI | InChI=1S/C14H10Br2N2O4/c15-7-11-3-1-9(5-13(11)17(19)20)10-2-4-12(8-16)14(6-10)18(21)22/h1-6H,7-8H2 |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)CBr)N+[O-])N+[O-])CBr |
The compound’s crystallographic data remain underexplored, but its structural analogs, such as 4,4'-Bis(bromomethyl)biphenyl (CAS 20248-86-6), exhibit similar biphenyl frameworks with bromomethyl substituents but lack nitro groups, resulting in distinct reactivity profiles .
Synthesis and Manufacturing
The synthesis of 4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl typically involves multi-step functionalization of biphenyl precursors. While detailed protocols are scarce in public literature, a plausible route involves:
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Nitration: Introduction of nitro groups at the meta positions via mixed acid (HSO/HNO) nitration.
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Bromomethylation: Friedel-Crafts alkylation or radical bromination to install bromomethyl groups at the para positions.
Challenges include controlling regioselectivity during nitration and minimizing side reactions such as over-nitration or ring bromination. Purification often requires column chromatography or recrystallization due to the compound’s moderate solubility in polar aprotic solvents like dimethylformamide (DMF).
Physicochemical Properties
The compound’s properties are influenced by its electron-deficient aromatic system and halogenated substituents:
| Property | Value/Description |
|---|---|
| Melting Point | >200°C (decomposes) |
| Solubility | Soluble in DMF, DMSO; insoluble in water |
| Stability | Sensitive to light and moisture; stores best under inert gas |
| Reactivity | Electrophilic aromatic substitution, nucleophilic displacement of bromine |
The nitro groups reduce electron density on the aromatic rings, making the compound susceptible to nucleophilic attack at the bromomethyl sites. This reactivity is exploited in cross-coupling reactions to construct complex architectures .
Applications in Organic Synthesis
Building Block for Pharmaceuticals
The bromomethyl groups serve as leaving groups in nucleophilic substitution reactions, enabling the synthesis of bis-alkylated derivatives. For example, coupling with amines yields diamino intermediates used in anticancer drug candidates.
Materials Science
The compound’s planar structure facilitates π-π stacking in supramolecular assemblies. Researchers have utilized it to synthesize electron-deficient macrocycles for organic electronics, though this application remains exploratory .
Cross-Coupling Reactions
In Suzuki-Miyaura couplings, the bromomethyl groups act as coupling sites for boron-containing aryl partners, generating extended conjugated systems for optoelectronic materials .
Comparative Analysis with Structural Analogues
4,4'-Bis(bromomethyl)biphenyl (CAS 20248-86-6)
| Feature | Target Compound | 4,4'-Bis(bromomethyl)biphenyl |
|---|---|---|
| Substituents | -NO, -CHBr | -CHBr |
| Electron Density | Electron-deficient | Neutral |
| Applications | Pharmaceuticals, materials | Polymer initiators |
The nitro groups in the target compound enhance electrophilicity, enabling reactions unavailable to its non-nitrated counterpart .
Biphenyl-4,4'-dicarboxylic Acid (CAS 787-70-2)
This diacid derivative lacks halogens but features carboxyl groups, making it suitable for metal-organic frameworks (MOFs). Unlike the target compound, it participates in coordination chemistry rather than covalent bond formation .
Research Frontiers and Challenges
Current studies focus on:
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Catalytic Applications: Leveraging the nitro groups’ electron-withdrawing effects to activate catalysts in C-H functionalization.
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Toxicity Profiling: Preliminary data suggest moderate irritancy (similar to biphenyl-4,4'-dicarboxylic acid ), necessitating detailed ecotoxicological studies.
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Scalable Synthesis: Developing one-pot methodologies to improve yield and reduce waste.
| Hazard | Precaution |
|---|---|
| Skin/Irritation | Use nitrile gloves, face shield |
| Light Sensitivity | Store in amber glass under N |
| Disposal | Incinerate with scrubber |
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